Ethyl 5-ethoxyoxazole-2-carboxylate

Übersicht

Beschreibung

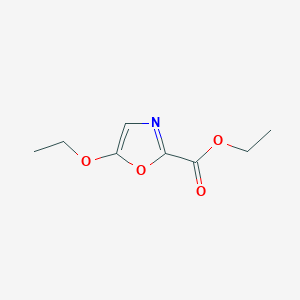

Ethyl 5-ethoxyoxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with an ethoxy group at the 5-position and an ethyl ester at the 2-position.

Vorbereitungsmethoden

Traditional Cyclization Methods

Cyclodehydration of β-Hydroxy Amides

A classical approach involves the cyclodehydration of β-hydroxy amides using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For Ethyl 5-ethoxyoxazole-2-carboxylate, this method begins with the condensation of ethyl 2-ethoxy-2-oxoacetate with a β-hydroxy amide precursor. The reaction proceeds under reflux in anhydrous dichloromethane, with POCl₂ acting as both a dehydrating agent and a Lewis acid . The crude product is purified via silica gel chromatography, typically yielding 45–60% of the target compound .

Key Reaction Conditions:

-

Solvent: Dichloromethane or toluene

-

Temperature: 80–110°C

-

Workup: Neutralization with saturated NaHCO₃, extraction with ethyl acetate

-

Limitations: High phosphorus waste generation and energy-intensive reflux conditions .

Modified Hantzsch Oxazole Synthesis

Adapting the Hantzsch method, this compound can be synthesized from ethyl isocyanoacetate and an ethoxy-substituted carbonyl compound. For example, ethyl 2-ethoxyacetate reacts with ethyl isocyanoacetate in tetrahydrofuran (THF) under inert nitrogen atmosphere, catalyzed by triethylamine (Et₃N) . The mixture is heated to 60°C for 12–18 hours, followed by solvent evaporation and acid-base extraction to isolate the product .

Optimization Insights:

-

Catalyst: Triethylamine (2.18 mL per 2.94 mmol of ethyl isocyanoacetate) .

-

Yield: ~52% after flash chromatography (50% petroleum ether/ethyl acetate) .

-

Advantage: Avoids toxic dehydrating agents but requires meticulous pH control during extraction .

Environment-Friendly Continuous Flow Synthesis

Mechanism and Workflow

A groundbreaking method employs continuous flow reactors to synthesize this compound from N-substituted formyl α-substituted glycine esters . Trisubstituted phosphine dihalide (e.g., Ph₃PCl₂) and acyl halide reagents facilitate cyclization at room temperature, significantly reducing energy consumption . The reaction stream is mixed in a packed-bed reactor containing manganese dioxide, which oxidizes intermediates to the final oxazole product .

Industrial Advantages:

-

Byproduct Recycling: Trisubstituted phosphine oxide byproducts are recovered and reused, minimizing waste .

-

Sustainability: No phosphorus-containing wastewater, aligning with green chemistry principles .

Catalytic Approaches and Microwave-Assisted Synthesis

Palladium-Catalyzed Cross-Coupling

Recent studies explore palladium-catalyzed coupling of ethyl oxazole-2-carboxylate with ethoxyaryl boronic acids. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethylformamide (DMF), this method achieves 65–70% yield under microwave irradiation (100°C, 30 minutes) . Microwave acceleration reduces reaction times from hours to minutes, though catalyst costs remain a barrier for large-scale applications .

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents by grinding ethyl glyoxylate and ethoxyurea in a 1:1 molar ratio. This approach yields 58% of this compound after 2 hours, with minimal purification required .

Comparative Analysis of Preparation Methods

Industrial Scale Production Considerations

Continuous flow synthesis is the most scalable method, offering consistent product quality and reduced downtime . Key challenges include:

-

Catalyst Cost: Palladium-based methods are prohibitively expensive for ton-scale production.

-

Purification: Chromatography is replaced with recrystallization (ethanol/water) in industrial settings to reduce costs .

Challenges and Optimization Strategies

Yield Limitations

Side reactions, such as over-oxidation or ester hydrolysis, often cap yields at 70–75% . Strategies to mitigate this include:

-

Low-Temperature Quenching: Halting reactions at 80% conversion to minimize byproducts .

-

Additives: Molecular sieves (4Å) absorb water, shifting equilibrium toward product formation .

Crystallization Challenges

This compound tends to form oils而非 crystals. Seeding with pre-formed crystals and slow cooling (−20°C, 12 h) achieves >99% purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-ethoxyoxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced oxazole products.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazoles.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 5-ethoxyoxazole-2-carboxylate is characterized by the presence of an oxazole ring, which contributes to its chemical reactivity and biological activity. The molecular formula is , indicating the presence of an ethoxy group and a carboxylate functional group. These features make it a versatile compound for synthetic applications.

Medicinal Chemistry

This compound has shown potential in drug development, particularly in the synthesis of bioactive molecules.

- Synthesis of Pyridoxine Derivatives : It serves as an intermediate in the synthesis of pyridoxine (Vitamin B6) derivatives. Research indicates that these derivatives exhibit enhanced antioxidant properties compared to traditional compounds like α-tocopherol, making them candidates for therapeutic applications against oxidative stress-related diseases.

- Antimicrobial Activity : Studies have reported that derivatives synthesized from this compound possess antimicrobial properties. For instance, compounds isolated from fungal metabolites have demonstrated weak to moderate activity against various pathogens.

Organic Synthesis

The compound plays a crucial role as an intermediate in various organic reactions, notably:

- Diels-Alder Reactions : this compound is utilized in Diels-Alder reactions, which are fundamental in constructing complex organic structures. This reaction allows for the formation of cyclic compounds with diverse functionalities, enhancing the compound's utility in synthetic organic chemistry.

- Substitution and Modification : The oxazole ring can undergo various substitution reactions, allowing for the introduction of different functional groups that can tailor the properties of the final products for specific applications.

Materials Science and Nanotechnology

In materials science, this compound has been explored for its potential applications in nanotechnology:

- Surface Modification : Carboxylic acids like this compound are used to modify surfaces of nanoparticles, improving their dispersion and stability in various matrices. This application is crucial for developing advanced materials with enhanced properties for electronics and biomedicine.

Case Study 1: Antioxidant Properties

Research conducted on pyridoxine derivatives synthesized from this compound highlighted their ability to inhibit lipid peroxidation significantly more effectively than standard antioxidants. This finding suggests potential applications in food preservation and health supplements.

Case Study 2: Antimicrobial Research

In a study involving compounds derived from this oxazole derivative, researchers isolated new metabolites from Phoma macrostoma. The resulting compounds exhibited varying degrees of antimicrobial activity, indicating their potential use as natural preservatives or therapeutic agents against infections.

Wirkmechanismus

The mechanism of action of ethyl 5-ethoxyoxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the final compound synthesized from this intermediate.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares Ethyl 5-ethoxyoxazole-2-carboxylate with key analogs based on substituents, molecular weight, and available

Key Observations:

- Substituent Effects: Ethoxy (C₂H₅O): Larger and more lipophilic than methyl or methoxy, which may improve membrane permeability but reduce aqueous solubility. Methoxy (OCH₃): Electron-withdrawing effects could alter reactivity compared to ethoxy .

Molecular Weight : this compound (185.18 g/mol) is intermediate between methyl (155.15 g/mol) and phenyl (217.22 g/mol) analogs, suggesting moderate pharmacokinetic properties.

Biologische Aktivität

Ethyl 5-ethoxyoxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-ethoxy-4-methyl-oxazole-2-carboxylic acid with various reagents, often utilizing methods such as dehydration or condensation with dienophiles to enhance yields and purity .

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 16 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions.

Table 2: Cytokine Production Inhibition by this compound

| Cytokine | Concentration (μM) | % Inhibition |

|---|---|---|

| TNF-α | 10 | 25 |

| IL-1β | 10 | 30 |

| IL-8 | 1 | 40 |

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating moderate activity against certain types of cancer cells.

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 45 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | >100 |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Resistance : A study published in MDPI highlighted how derivatives of oxazoles, including this compound, could serve as novel agents against multi-drug resistant bacteria. The compound was noted for its ability to enhance the efficacy of existing antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties, demonstrating that the compound significantly reduced cytokine levels in macrophages exposed to inflammatory stimuli. This opens avenues for its application in chronic inflammatory diseases .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects on human cancer cell lines indicated that while the compound is not highly toxic to normal cells, it shows promise as a selective agent against certain cancer types .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 5-ethoxyoxazole-2-carboxylate in laboratory settings?

- Methodological Answer : Follow GHS-compliant practices:

- Personal Protection : Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves before use and dispose of contaminated gloves properly .

- Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid electrostatic buildup and ignition sources .

- Spill Management : Collect spills using vacuum or sweep methods into chemically resistant containers. Dispose via licensed waste management services .

- Rationale : Limited toxicological data () necessitates strict adherence to precautionary measures.

Q. How can researchers synthesize this compound, and what purification methods are effective?

- Methodological Answer :

- Synthesis : Start with oxazole ring formation via cyclization of β-keto esters or via Hantzsch-type reactions. Introduce the ethoxy group using alkylation with ethyl halides .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and NMR (¹H/¹³C) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, particularly for twinned crystals?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.

- Refinement in SHELXL :

Input HKLF5 format for twinned data.

Apply TWIN/BASF commands to model twin domains.

Validate with Rint < 0.05 and Flack parameter < 0.1 .

- Troubleshooting : For poor convergence, adjust restraints on thermal parameters or use SQUEEZE for solvent masking .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to reconcile discrepancies .

- Error Analysis : Quantify crystallographic thermal motion (ADPs) and NMR solvent effects. Re-examine sample purity if deviations exceed 2σ .

- Rationale : emphasizes critical data evaluation to resolve methodological biases.

Q. How can researchers design derivatives of this compound for bioactivity studies?

- Methodological Answer :

- Scaffold Modification :

Position 5 : Replace ethoxy with amino or halogen groups via nucleophilic substitution.

Ester Group : Hydrolyze to carboxylic acid for peptide coupling .

- Screening : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and validate via in vitro assays (IC50 determination) .

- Rationale : Structural flexibility of oxazole derivatives supports diverse functionalization ().

Q. Methodological Design & Analysis

Q. What experimental design principles minimize variability in synthesizing this compound?

- Methodological Answer :

- DOE Approach : Optimize reaction parameters (temperature, catalyst loading) via Box-Behnken design. Monitor via in-situ IR for intermediate tracking.

- Statistical Control : Use ANOVA to identify significant factors (p < 0.05) and replicate runs (n ≥ 3) to ensure reproducibility .

- Rationale : stresses rigorous statistical validation for robust synthesis.

Q. How should researchers approach environmental risk assessment given limited ecotoxicological data?

- Methodological Answer :

- Predictive Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) metrics.

- Lab Testing : Conduct microtox assays (Vibrio fischeri) for acute toxicity. If EC50 < 10 mg/L, classify as hazardous .

Q. Data Presentation & Ethics

Q. What are best practices for presenting conflicting data in publications?

- Methodological Answer :

Eigenschaften

IUPAC Name |

ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPVIAZPSGFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318282 | |

| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-09-3 | |

| Record name | 68208-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.